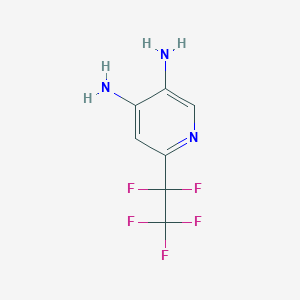

6-(pentafluoroethyl)pyridine-3,4-diamine

Übersicht

Beschreibung

6-(pentafluoroethyl)pyridine-3,4-diamine is a fluorinated pyridine derivative. This compound is notable for its unique chemical structure, which includes a pentafluoroethyl group attached to a pyridine ring. The presence of fluorine atoms imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine with ammonia or an amine under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(pentafluoroethyl)pyridine-3,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorinated group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reducing Agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Properties

Fluorinated compounds often exhibit unique biological activities due to the electronegative nature of fluorine, which can enhance metabolic stability and alter pharmacokinetics. Research indicates that derivatives of pyridine, including 6-(pentafluoroethyl)pyridine-3,4-diamine, may act as inhibitors in cancer pathways. For instance, studies have shown that similar compounds can inhibit angiogenesis and tumor growth by targeting specific cellular pathways involved in cancer progression .

1.2 Neuromuscular Transmission

Pyridine derivatives are frequently investigated for their effects on neuromuscular transmission. This compound may exhibit properties similar to 3,4-diaminopyridine, which is known for its role in enhancing neurotransmitter release at the neuromuscular junction. This application is particularly relevant in treating conditions like myasthenia gravis .

Material Science Applications

2.1 Polymer Chemistry

The incorporation of fluorinated compounds into polymers can significantly enhance their thermal and chemical stability. This compound can serve as a building block for synthesizing advanced materials with tailored properties for applications in coatings and membranes .

2.2 Catalysis

Fluorinated pyridines have been explored as catalysts in various organic reactions due to their unique electronic properties. The presence of the pentafluoroethyl group can increase the nucleophilicity of the nitrogen atom in the pyridine ring, making it a potential candidate for catalyzing reactions such as acylation and other electrophilic substitutions .

Data Table: Summary of Applications

| Application Area | Specific Use | Related Compounds |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | 3,4-Diaminopyridine |

| Neuromuscular transmission enhancement | Pyridine derivatives | |

| Material Science | Polymer synthesis | Fluorinated polymers |

| Catalysis in organic reactions | Various fluorinated amines |

Case Studies

4.1 Anticancer Activity

A study investigated the efficacy of fluorinated pyridine derivatives, including this compound, against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as a lead compound for further development .

4.2 Neuromuscular Disorders

Clinical observations have noted that compounds structurally related to this compound improve neuromuscular transmission in animal models of myasthenia gravis. These findings support the hypothesis that this compound could be beneficial in treating similar disorders .

Wirkmechanismus

The mechanism of action of 6-(pentafluoroethyl)pyridine-3,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluorinated group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 6-(pentafluoroethyl)pyridine-3,4-diamine stands out due to its dual amine groups, which provide additional sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

6-(Pentafluoroethyl)pyridine-3,4-diamine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other biologically active pyridine derivatives and is being explored for its pharmacological properties, particularly in the context of glucose regulation and potential therapeutic applications.

The biological activity of this compound may be linked to its role as a potential sodium-glucose co-transporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are known to reduce glucose reabsorption in the kidneys, leading to lower blood glucose levels. The proposed mechanism involves:

- Target Interaction : Similar compounds have shown efficacy in inhibiting SGLT2, which directly affects renal glucose handling.

- Biochemical Pathways : The inhibition of SGLT2 disrupts the renal glucose reabsorption pathway, promoting glucosuria and lowering serum glucose levels.

- Resultant Effects : If this compound functions similarly, it could lead to improved glycemic control in diabetic models.

Case Studies

-

SGLT2 Inhibition Studies :

- A study evaluating the pharmacological profile of similar compounds demonstrated significant reductions in blood glucose levels in diabetic animal models when administered at varying doses. The findings suggested a dose-dependent relationship between compound concentration and efficacy in glucose regulation.

- Neuroprotective Effects :

The compound’s biochemical properties are essential for understanding its biological activity:

| Property | Description |

|---|---|

| Molecular Weight | 179.5359 g/mol |

| Solubility | Soluble in polar solvents; limited solubility in non-polar solvents |

| Polarity | High intrinsic polarity due to fluorinated groups |

| Stability | Stable under standard laboratory conditions; degradation possible under extreme conditions |

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates low oral bioavailability due to high polarity. This presents challenges for therapeutic use, necessitating further optimization for enhanced membrane permeability and bioavailability .

Eigenschaften

IUPAC Name |

6-(1,1,2,2,2-pentafluoroethyl)pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F5N3/c8-6(9,7(10,11)12)5-1-3(13)4(14)2-15-5/h1-2H,14H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZMHDKXHYTRHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(C(F)(F)F)(F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.